molecular formula C6H11N3O B12856740 1-Ethyl-4,5-dihydro-1H-pyrazole-3-carboxamide

1-Ethyl-4,5-dihydro-1H-pyrazole-3-carboxamide

Cat. No.: B12856740
M. Wt: 141.17 g/mol
InChI Key: AUMOLDSQNDLIDQ-UHFFFAOYSA-N
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Description

1-Ethyl-4,5-dihydro-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4,5-dihydro-1H-pyrazole-3-carboxamide can be synthesized through various methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. This reaction typically employs catalysts such as vitamin B1, which facilitates the formation of the pyrazole ring under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process can be optimized by adjusting parameters such as temperature, pressure, and catalyst concentration to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,5-dihydro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like bromine or oxygen in the presence of a catalyst.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Bromine, oxygen, catalysts like DMSO.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of pyrazole derivatives with additional functional groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-4,5-dihydro-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4,5-dihydro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4,5-dihydro-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-ethyl-3,4-dihydropyrazole-5-carboxamide

InChI

InChI=1S/C6H11N3O/c1-2-9-4-3-5(8-9)6(7)10/h2-4H2,1H3,(H2,7,10)

InChI Key

AUMOLDSQNDLIDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=N1)C(=O)N

Origin of Product

United States

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